(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid
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Overview
Description
®-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is a chiral compound featuring a pyrrolidine ring attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid typically involves the construction of the pyrrolidine ring followed by its attachment to the pentanoic acid backbone. One common method includes the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
®-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of ®-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: A compound containing both pyrrole and pyrazine rings, exhibiting various biological activities and synthetic versatility.
Uniqueness
®-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid stands out due to its chiral nature and the presence of the pyrrolidine ring, which imparts unique stereochemical and electronic properties. These characteristics make it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of reactivity and potential biological activities.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2R)-4-methyl-2-pyrrolidin-1-ylpentanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
VOQKGEJCMAIUOB-SECBINFHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N1CCCC1 |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCCC1 |
Origin of Product |
United States |
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